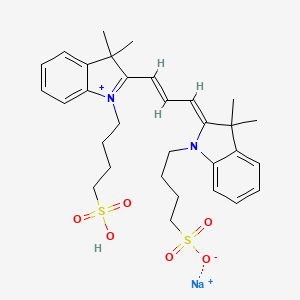
Sodium 4-(2-(3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) is a complex organic compound belonging to the indolium family. This compound is characterized by its unique structure, which includes multiple indole rings and sulfobutyl groups. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) typically involves the condensation of 1,2,3,3-tetramethyl-3H-indolium iodide with appropriate sulfobutyl-substituted indole derivatives . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols.
Scientific Research Applications
3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) is widely used in scientific research due to its versatile properties . Some of its applications include:
Chemistry: Used as a reactant in organic synthesis and as a chromogenic agent in various assays.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain proteins or nucleic acids, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium
Uniqueness
Compared to similar compounds, 3H-Indolium,2-[3-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-,innersalt,sodiumsalt(1:1) stands out due to its enhanced stability and specific binding properties. Its multiple sulfobutyl groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C31H40N2NaO6S2+ |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C31H40N2O6S2.Na/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39;/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1 |
InChI Key |
SBQIZSUJAUKSIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C.[Na+] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















